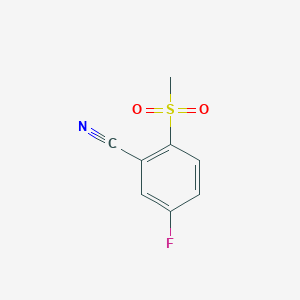

5-Fluoro-2-(methylsulfonyl)benzonitrile

Descripción

Contextualization within Fluorinated Benzonitrile (B105546) Chemistry

Fluorinated benzonitriles are a class of organic compounds that have become increasingly important as building blocks in modern chemical synthesis. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nitrile group is a versatile functional group that can be converted into various other functionalities, further expanding the synthetic utility of these compounds.

The presence of both a fluorine atom and a nitrile group on the benzonitrile scaffold provides a unique combination of reactivity and functionality. These features make fluorinated benzonitriles valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Role as a Key Intermediate and Synthetic Building Block in Advanced Organic Synthesis

5-Fluoro-2-(methylsulfonyl)benzonitrile serves as a key intermediate and a versatile building block in advanced organic synthesis. The electron-withdrawing nature of the fluorine, methylsulfonyl, and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents onto the benzene (B151609) ring, enabling the synthesis of a diverse range of derivatives.

The nitrile group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. This versatility makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds and other molecular scaffolds.

Overview of Research Domains for this compound and its Analogs

The research domains for this compound and its analogs are primarily focused on medicinal chemistry and materials science. In medicinal chemistry, fluorinated benzonitriles are key components in the development of new therapeutic agents. For example, related structures are used as intermediates in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy hsppharma.com.

Analogs of this compound, such as 2-fluoro-5-nitrobenzonitrile, are utilized in the synthesis of anti-tumor benzothiophene derivatives ossila.com. The strategic placement of the fluoro and cyano groups allows for the construction of complex molecular architectures with potential biological activity ossila.com. Furthermore, the methylsulfonyl group is a common feature in many biologically active compounds, contributing to their solubility and ability to interact with biological targets. Research into analogs has also explored their use in the development of neonicotinoid insecticides, highlighting the broader potential of this class of compounds in agrochemical research nih.gov.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6FNO2S |

| Molecular Weight | 199.20 g/mol |

| PubChem CID | 60173819 |

This data is based on the PubChem entry for the compound. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHWTBKKGIZKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Methylsulfonyl Benzonitrile

Established Reaction Pathways for 5-Fluoro-2-(methylsulfonyl)benzonitrile Synthesis

The construction of the this compound molecule relies on a foundation of well-established organic reactions. These methods involve the strategic introduction of its three key functional groups—fluoro, methylsulfonyl, and nitrile—onto a benzene (B151609) ring.

Electrophilic Fluorination Strategies for Benzonitrile (B105546) Scaffolds

The introduction of a fluorine atom onto an aromatic ring, such as a benzonitrile, is often achieved through electrophilic fluorination. wikipedia.org This process involves reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents with a nitrogen-fluorine (N-F) bond are more common due to their stability and safety. wikipedia.orgorganicreactions.org These N-F reagents, which can be neutral or cationic, are designed with electron-withdrawing groups attached to the nitrogen to reduce the electron density on the fluorine atom, making it electrophilic. wikipedia.orgorganicreactions.org

The reactivity of these N-F reagents has been a subject of extensive study to enable more efficient synthetic processes. rsc.org The mechanism of electrophilic fluorination is complex and can involve either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org The choice of fluorinating agent is critical for a successful reaction.

Table 1: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Abbreviation | Class |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F Reagent |

This table summarizes common reagents used in electrophilic fluorination. wikipedia.org

Sulfonylation Reactions for Methylsulfonyl Group Incorporation

The methylsulfonyl (-SO₂CH₃) group is a key feature of the target molecule. One common strategy for introducing a sulfonyl group onto an aromatic ring is through sulfonation, typically using sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). youtube.com This reaction proceeds through a standard electrophilic aromatic substitution mechanism where a highly electrophilic sulfur species is generated. youtube.com

Alternatively, the methylsulfonyl group can be formed from a pre-existing sulfur-containing functional group. For instance, a methylthioether (-SCH₃) group can be oxidized to the corresponding methylsulfonyl group. Another approach involves the generation of methyl sulfonyl radicals from accessible sources like dimethyl sulfoxide (B87167) (DMSO), which can then react with unsaturated systems, a method that has been applied to alkenes and alkynes. ntu.edu.sg In some synthetic strategies, sulfonyl groups can also act as reversible "blocking groups" to direct other substituents to specific positions on the aromatic ring before being removed. masterorganicchemistry.com

Nitrile Group Formation and Modifications on Aromatic Systems

The nitrile (-C≡N) group is a defining characteristic of benzonitriles. There are several classical methods for its introduction onto an aromatic ring. The Sandmeyer reaction, which converts an aniline (B41778) derivative into a nitrile via a diazonium salt intermediate using copper(I) cyanide, is a widely used laboratory method. wikipedia.org Another significant method is the Rosenmund-von Braun reaction, which involves the direct cyanation of an aryl halide with copper(I) cyanide. fiveable.me

Furthermore, the nitrile group can be formed by the dehydration of primary amides using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.org It can also be generated through the replacement of other functional groups, such as the direct substitution of a nitro group in highly activated nitroaromatic compounds using cyanide ions in the presence of a phase-transfer catalyst. tandfonline.comtandfonline.com

Table 2: Key Reactions for Aromatic Nitrile Synthesis

| Reaction Name | Starting Material | Key Reagent(s) |

| Sandmeyer Reaction | Aniline (via diazonium salt) | CuCN |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN |

| Dehydration | Primary Amide | P₂O₅ or SOCl₂ |

| Cyanodenitration | Activated Nitroaromatic | KCN, Phase-transfer catalyst |

This table highlights several established methods for synthesizing aromatic nitriles. wikipedia.orgfiveable.metandfonline.comtandfonline.com

Sequential Synthesis Approaches for Constructing the this compound Core

The synthesis of this compound requires a multi-step approach where the order of reactions is crucial. A plausible synthetic route could commence with a commercially available, appropriately substituted benzene derivative. For example, one could start with a molecule like 2-chloro-5-fluorobenzonitrile (B1347047). The methylsulfonyl group could then be introduced via a nucleophilic aromatic substitution reaction, where the chlorine atom is displaced by a methylsulfinate salt (e.g., sodium methanesulfinate). This reaction would be followed by oxidation if a methylthioether was introduced instead.

Alternatively, the synthesis could begin with a molecule already containing the methylsulfonyl group, such as 4-fluorophenyl methyl sulfone. Subsequent steps would then focus on introducing the nitrile group at the ortho position to the sulfone. This could potentially be achieved through ortho-lithiation followed by reaction with a cyanating agent. The specific sequence of these steps—fluorination, sulfonylation, and nitrile formation—would be dictated by the directing effects of the functional groups already present on the aromatic ring and their compatibility with the reaction conditions of subsequent steps.

Advanced Synthetic Techniques and Process Development for this compound

Modern organic synthesis increasingly relies on advanced techniques, particularly catalytic methods, to improve efficiency, selectivity, and sustainability. These approaches are relevant for the industrial-scale production of complex molecules like this compound.

Catalytic Methods in this compound Synthesis and Analog Preparation

Catalysis offers powerful tools for the synthesis of fluorinated and sulfonated aromatic compounds. For instance, palladium-catalyzed reactions have been developed for the ortho-fluorination of certain aromatic ketones and aldehydes, demonstrating the potential for regioselective C-H functionalization. youtube.com Similarly, palladium catalysis is employed in coupling reactions, such as the Suzuki coupling, to form C-C bonds, which can be used to build complex molecular scaffolds containing sulfonamide groups. sdu.dk

In the context of fluorinated analogs, catalytic methods have been reported for the synthesis of various fluorine-containing heterocycles. For example, the synthesis of 5-fluoro-2-oxazoline derivatives has been achieved using catalytic amounts of hypervalent iodine with BF₃·Et₂O as the fluorine source. nih.gov The development of catalytic processes is a key area of research for producing complex pharmaceuticals and agrochemicals, where intermediates like this compound may be valuable building blocks. tcichemicals.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound is not extensively detailed in dedicated literature; however, its synthesis can be inferred from established methods for producing aryl sulfones and functionalized benzonitriles. The primary routes to aryl sulfones involve the oxidation of corresponding aryl thioethers or the coupling of an aryl halide with a sulfinate salt. Given the structure, a plausible route is the oxidation of a 5-fluoro-2-(methylthio)benzonitrile precursor.

Optimization of such oxidation reactions is critical for achieving high yield and selectivity, avoiding over-oxidation to the sulfonic acid or side reactions. Key parameters for optimization include the choice of oxidant, catalyst, solvent, and temperature.

Key Optimization Parameters for Aryl Sulfone Synthesis:

| Parameter | Options | Considerations for this compound |

| Oxidant | Hydrogen peroxide, m-CPBA, Oxone®, Potassium permanganate | H₂O₂ is a green and cost-effective option, often requiring a catalyst. m-CPBA is highly effective but can be expensive and hazardous. Oxone® is a versatile and stable oxidant. |

| Catalyst | Metal catalysts (e.g., Tungsten, Vanadium), phase-transfer catalysts | Metal catalysts can activate H₂O₂ for efficient oxidation. Phase-transfer catalysts can be employed in biphasic systems to improve reaction rates. |

| Solvent | Alcohols (e.g., Methanol (B129727), Ethanol), Chlorinated solvents (e.g., Dichloromethane), Acetic acid | The choice of solvent affects the solubility of reactants and the stability of the oxidant. For instance, methanol is a common solvent for reactions using Oxone®. |

| Temperature | Room temperature to elevated temperatures | Oxidation is typically exothermic. Controlling the temperature is crucial to prevent runaway reactions and improve selectivity. Reactions are often started at low temperatures and allowed to warm to room temperature. |

| pH | Acidic, neutral, or basic conditions | The reactivity of the oxidant and the stability of the product can be pH-dependent. Buffers are sometimes used to maintain optimal pH. |

Another major pathway is the coupling of an aryl halide with a sulfinate salt, such as sodium methanesulfinate. In this case, 2,5-difluorobenzonitrile (B1295057) or 2-chloro-5-fluorobenzonitrile could serve as the starting material. Optimization for these cross-coupling reactions, often catalyzed by copper or palladium, involves several factors.

Key Optimization Parameters for Aryl Sulfone Synthesis via Cross-Coupling:

| Parameter | Options | Considerations for this compound |

| Catalyst | Copper(I) salts (e.g., CuI), Palladium complexes | CuI is a classic and cost-effective catalyst for such couplings. Palladium catalysts can offer higher efficiency and broader functional group tolerance. organic-chemistry.org |

| Ligand | Phenanthroline, L-proline, various phosphine (B1218219) ligands (for Pd) | Ligands are crucial for stabilizing the metal catalyst and facilitating the catalytic cycle. The choice depends heavily on the specific catalyst system. |

| Base | K₂CO₃, Cs₂CO₃, organic bases (e.g., DIPEA) | The base is required to neutralize the acid formed during the reaction and can influence the reaction rate and yield. |

| Solvent | DMSO, DMF, NMP, Toluene | High-boiling polar aprotic solvents are commonly used to ensure the solubility of reactants and to allow for higher reaction temperatures. |

| Temperature | 80-150 °C | These reactions often require elevated temperatures to proceed at a reasonable rate. |

By systematically screening these parameters, the synthesis of this compound can be optimized to maximize yield and purity while minimizing reaction time and the formation of byproducts.

Continuous Flow Chemistry Applications in Benzonitrile Synthesis

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control compared to traditional batch methods. uni-muenchen.de While specific studies on the continuous flow synthesis of this compound are not prominent, the synthesis of functionalized benzonitriles and related compounds has been successfully demonstrated using this technology. nih.govrsc.org

The principles of flow chemistry can be applied to the synthesis of this target molecule. For instance, a continuous process could be designed for the cyanation of an aryl halide precursor or the oxidation of a thioether. Flow reactors, such as microreactors or packed-bed reactors, provide superior heat and mass transfer, which is particularly beneficial for highly exothermic reactions like oxidation or for reactions involving hazardous reagents. nih.govresearchgate.net This enhanced control prevents the formation of local hot spots, leading to better selectivity and higher yields. nih.gov

Potential Continuous Flow Setups for Benzonitrile Synthesis:

| Reaction Type | Flow Reactor Setup | Advantages |

| Oxidation of Thioether | A tube reactor with a static mixer, allowing for the controlled mixing of the thioether and an oxidant (e.g., H₂O₂). The temperature can be precisely controlled using a surrounding heat exchanger. | Enhanced safety by minimizing the volume of hazardous oxidant at any given time. Improved heat transfer prevents runaway reactions and improves selectivity. |

| Nucleophilic Aromatic Substitution (SNAr) | A packed-bed reactor containing a solid-supported catalyst or reagent. For example, a column packed with a copper catalyst for the reaction of an aryl halide with a cyanide source. | Simplifies catalyst separation and recycling. Allows for higher throughput and easier automation. |

| Sandmeyer-type Reaction | A multi-stage flow system where diazotization of an aniline precursor occurs in the first stage, followed by reaction with a cyanide source in the second stage. | Safe handling of potentially explosive diazonium salt intermediates by generating and consuming them in situ. nih.gov Precise control over residence time and temperature for each step. |

Chemical Reactivity and Mechanistic Aspects of this compound

Nucleophilic and Electrophilic Reactivity of the Benzonitrile Core

The chemical reactivity of the benzonitrile core in this compound is dictated by the electronic properties of its three substituents: the fluoro, methylsulfonyl, and cyano groups.

Fluoro Group (-F): This group exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine. It also has a moderate electron-donating resonance effect (+R) due to its lone pairs of electrons. In halobenzenes, the inductive effect typically outweighs the resonance effect, making the ring electron-deficient. stackexchange.com

Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group, primarily through a strong inductive effect and a resonance effect that withdraws electron density from the aromatic ring.

Cyano Group (-CN): The nitrile group is also a strong electron-withdrawing group due to both inductive and resonance effects.

Collectively, these three electron-withdrawing groups render the aromatic ring of this compound highly electron-deficient.

Electrophilic Reactivity: Due to the severe deactivation of the aromatic ring by the three electron-withdrawing groups, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution (EAS). quora.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions, if they proceed at all.

Nucleophilic Reactivity: Conversely, the high electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups, particularly the methylsulfonyl and cyano groups positioned ortho and para to the fluorine atom, stabilize the negative charge in the Meisenheimer complex intermediate, which is the key step in the SNAr mechanism. This makes the fluorine atom a potential leaving group in reactions with strong nucleophiles.

Transformations Involving the Sulfonyl Moiety

The methylsulfonyl group is a robust and generally stable functional group, but it can participate in several chemical transformations.

Desulfonation: Aryl sulfonic acids and their derivatives can undergo desulfonation (removal of the -SO₂R group) under certain conditions, typically by heating in the presence of a strong acid. masterorganicchemistry.comrutgers.edu This reaction is reversible and can be used as a protecting group strategy in multi-step syntheses. wikipedia.org

Coupling Reactions: The sulfone group itself is not typically used as a leaving group in cross-coupling reactions. However, the synthesis of such sulfones often involves coupling reactions where an arylsulfonyl chloride or a sulfinate salt is a key reactant. organic-chemistry.orgnih.gov

Modification of the Methyl Group: The methyl group attached to the sulfonyl moiety has acidic protons and can potentially be deprotonated with a strong base to form a carbanion. This anion could then react with various electrophiles, allowing for further functionalization at this position.

Reactions of the Fluoro Substituent in Aromatic Systems

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing cyano and methylsulfonyl groups. The methylsulfonyl group is ortho to the fluorine, and the cyano group is para, both of which are positions that effectively stabilize the intermediate Meisenheimer complex formed during an SNAr reaction.

Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens in highly activated systems. nih.gov This is because the C-F bond, while strong, is highly polarized, making the carbon atom very electrophilic. The rate-determining step in many SNAr reactions is the attack of the nucleophile, not the cleavage of the carbon-halogen bond.

Therefore, treatment of this compound with a variety of nucleophiles (e.g., alkoxides, amines, thiolates) could lead to the displacement of the fluoride (B91410) and the formation of a new derivative. The reactivity of fluorographene, an extended aromatic system, has been shown to be susceptible to reactions under ambient conditions despite the strength of the C-F bond. nih.gov

Investigations into Free Radical Mechanisms in Related Sulfonylation Reactions

While many sulfonylation reactions proceed through ionic mechanisms (electrophilic or nucleophilic), free radical pathways are also known, particularly for the formation of sulfonyl chlorides and sulfonic acids. wikipedia.org The Reed reaction, for instance, involves the free-radical reaction of alkanes with chlorine and sulfur dioxide to produce sulfonyl chlorides. wikipedia.org

Recent studies have also explored radical sulfonylation reactions. For example, electrochemical methods have been developed for the radical δ-H sulfonylation of para-quinone methides with sodium sulfinates, constructing a new C(sp²)-S bond. acs.org These reactions typically involve the generation of a sulfonyl radical (RSO₂•) from a precursor like a sulfonyl halide, sulfonyl hydrazide, or a sulfinate salt. This radical can then add to an unsaturated system or participate in a hydrogen abstraction/cross-coupling sequence.

Although not directly demonstrated for this compound, these radical-based methods represent an alternative synthetic strategy for related aryl sulfones, potentially offering different reactivity and selectivity profiles compared to traditional ionic pathways.

Spectroscopic and Structural Characterization of 5 Fluoro 2 Methylsulfonyl Benzonitrile and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Fluoro-2-(methylsulfonyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum would reveal information about the three aromatic protons and the three protons of the methyl group. The aromatic region would show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.

Expected ¹H NMR Spectral Features:

Methyl Protons (-SO₂CH₃): A singlet peak, typically in the range of δ 3.0-3.5 ppm, corresponding to the three equivalent protons of the methylsulfonyl group.

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and multiplicities would be influenced by the electron-withdrawing effects of the nitrile and methylsulfonyl groups and the electron-donating effect of the fluorine atom. The coupling constants (J-values) between adjacent protons (ortho-coupling, ³JHH) and between protons separated by more bonds (meta-coupling, ⁴JHH) would be key to assigning their relative positions. Furthermore, coupling to the fluorine atom (JHF) would introduce additional splitting.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum would identify all eight carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

Expected ¹³C NMR Spectral Features:

Methyl Carbon (-SO₂CH₃): A signal in the upfield region, typically around δ 40-45 ppm.

Aromatic Carbons: Six distinct signals in the downfield region (δ 110-150 ppm). The carbon attached to the fluorine atom (C-5) would show a large coupling constant (¹JCF), resulting in a doublet. The carbons ortho and meta to the fluorine (C-4, C-6 and C-2) would also exhibit smaller C-F couplings (²JCF, ³JCF). The chemical shifts of the carbons attached to the nitrile (C-1) and methylsulfonyl (C-2) groups would be significantly downfield.

Nitrile Carbon (-CN): A signal in the characteristic range for nitriles, typically around δ 115-120 ppm.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. massbank.eu For this compound, the spectrum would consist of a single signal for the one fluorine atom. The chemical shift of this signal provides information about the electronic environment, and its multiplicity would reveal couplings to nearby protons.

Expected ¹⁹F NMR Spectral Features:

A single multiplet, likely a triplet of doublets or a more complex pattern, due to coupling with the two ortho protons (H-4, H-6) and the one meta proton (H-2). The magnitude of the coupling constants (JHF) would be characteristic of their ortho and meta relationships.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons (those without attached protons) and piecing together the molecular structure. For instance, correlations would be expected from the methyl protons to the carbon of the sulfonyl group (C-2) and from the aromatic protons to neighboring carbons, including the nitrile and sulfonyl-bearing carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. nzqa.govt.nz

For this compound (C₈H₆FNO₂S), the expected monoisotopic mass can be calculated.

| Parameter | Value |

| Molecular Formula | C₈H₆FNO₂S |

| Calculated Monoisotopic Mass | 199.0103 g/mol |

An experimental HRMS measurement would be expected to yield a value within a very small tolerance (typically < 5 ppm) of this calculated mass, thus confirming the elemental composition. Analysis of the fragmentation pattern could provide further structural information, for example, showing the loss of the methyl group (-CH₃), sulfur dioxide (-SO₂), or the entire methylsulfonyl group (-SO₂CH₃).

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| S=O (Sulfone) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1120 - 1160 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1300 |

| C-S (Sulfone) | Stretching | 650 - 800 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

The presence of strong absorption bands in these regions in an experimental IR or Raman spectrum would confirm the presence of the key functional groups within this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural components: the nitrile, sulfonyl, and fluoro-aromatic groups.

While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be predicted based on characteristic group frequencies from analogous molecules. The key vibrational modes would include:

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band, which is one of the most distinct features in the spectrum.

SO₂ Stretches: The methylsulfonyl group is characterized by two strong stretching vibrations: an asymmetric and a symmetric stretch.

C-F Stretch: The carbon-fluorine bond on the aromatic ring produces a strong absorption in the fingerprint region.

Aromatic C-H and C=C Stretches: The benzene (B151609) ring shows several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1120 - 1160 | Strong |

| Fluoroaromatic (C-F) | Stretching | 1100 - 1250 | Strong |

| Aromatic Ring (C=C) | Ring Stretching | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, the nitrile (C≡N) and the symmetric sulfonyl (SO₂) stretching modes are expected to produce particularly strong and easily identifiable Raman signals. Aromatic ring vibrations also typically show strong Raman scattering. This technique is valuable for confirming the presence and structural environment of these key functional groups.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions of Related Compounds

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the crystal structure for this compound itself is not detailed in the literature, analysis of related aromatic sulfonyl compounds reveals key patterns of intermolecular interactions that govern their supramolecular assembly. mdpi.com

Studies on various aromatic sulfonamides and heterocyclic sulfones consistently show that the sulfonyl group plays a crucial role in directing the crystal packing. nih.govmdpi.com The primary interactions observed are:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. In the crystal lattice of related compounds, they frequently participate in intermolecular hydrogen bonds, such as C-H···O=S interactions, which link adjacent molecules into chains or more complex networks. mdpi.commdpi.com

π–π Stacking: The presence of the aromatic ring allows for π–π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are a significant driving force for the packing of aromatic molecules in the solid state. nih.gov

Chromatographic Methods for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for separating isomers. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is highly suitable due to the compound's aromatic nature, which provides a strong UV chromophore.

A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution is often employed to ensure the effective separation of the main compound from any potential impurities, which may have different polarities. wu.ac.th The mobile phase generally consists of a mixture of an aqueous component (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727). ajol.infowisdomlib.org UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, likely in the 250-290 nm range for this compound. wisdomlib.org

Table 2: Typical RP-HPLC Parameters for Analysis of Aromatic Sulfonyl Compounds

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | Water with 0.1% Formic Acid ajol.info |

| Mobile Phase B | Acetonitrile or Methanol ajol.info |

| Elution Mode | Gradient wu.ac.th |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Detection | UV at 250-290 nm wisdomlib.org |

| Column Temperature | 25-40 °C |

This method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible purity analysis. ajol.info

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS can be used for purity assessment, provided the compound has sufficient volatility and thermal stability to pass through the GC system without degradation. dss.go.th

In the GC system, a capillary column separates the analyte from volatile impurities. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting molecular ion and its fragmentation pattern serve as a chemical "fingerprint."

Key fragmentation pathways for this compound would be predictable:

Loss of a methyl radical (•CH₃) from the sulfonyl group.

Loss of sulfur dioxide (SO₂).

Fragmentation of the aromatic ring.

Loss of hydrogen cyanide (HCN) from the benzonitrile (B105546) structure, a characteristic fragmentation for this class of compounds. nih.govrsc.org

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 201 | [M]⁺ (Molecular Ion) |

| 186 | [M - CH₃]⁺ |

| 137 | [M - SO₂]⁺ |

| 122 | [M - CH₃ - SO₂]⁺ |

This analysis provides unambiguous identification of the compound and can detect and identify trace impurities that are amenable to gas chromatography.

An in-depth examination of the medicinal chemistry surrounding analogs of this compound reveals a focused effort on leveraging its structural features for therapeutic benefit. Research has particularly centered on the development of potent and selective inhibitors for specific biological targets, most notably in the field of oncology. This article delves into the structure-activity relationships, design principles, and molecular mechanisms that characterize the derivatives of this compound.

Q & A

Q. Table 1: Substituent Effects on EAS Reactivity

| Substituent | Reactivity (Relative Rate) | Regioselectivity |

|---|---|---|

| -SO₂CH₃ | Low | Meta |

| -CF₃ | Moderate | Para |

| -OCH₃ | High | Ortho/para |

Advanced: What in silico strategies predict biological activity against neurological targets?

Methodological Answer:

- Docking Studies: Target mGluR5 (metabotropic glutamate receptor 5) using AutoDock Vina. The nitrile group may act as a hydrogen bond acceptor, while the sulfone enhances lipophilicity .

- Pharmacophore Modeling: Define features: (1) aromatic ring, (2) electronegative substituents (F, SO₂), (3) nitrile as a polar group. Validate with analogs showing cytotoxicity .

- ADMET Prediction: Use SwissADME to assess blood-brain barrier penetration (high for logP ~2.5) .

Advanced: How can surface-enhanced Raman spectroscopy (SERS) probe adsorption behavior on catalytic surfaces?

Methodological Answer:

- Experimental Setup: Deposit the compound on Ag or Au nanoparticles. The nitrile group interacts strongly with metal surfaces, creating SERS hotspots .

- Data Analysis: Compare peak shifts (e.g., CN stretch at 2230 cm⁻¹ vs. 2200 cm⁻¹ upon adsorption) to infer adsorption orientation.

- Contradictions: If experimental spectra deviate from DFT predictions (e.g., due to solvent effects), re-optimize geometry with implicit solvation models .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with gradient elution (hexane → EtOAc) . For trace impurities, employ preparative TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

- Recrystallization: Dissolve in hot ethanol, cool to −20°C for crystalline product .

- Yield Improvement: Pre-purify intermediates (e.g., thioether precursor) to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.